REACTION_SMILES
|
[CH3:15][C:16](=[O:17])[CH3:18].[OH:1][CH:2]1[C:3]2([C:12](=[O:13])[OH:14])[CH2:4][CH:5]3[CH2:6][CH:7]([CH2:8][CH:9]1[CH2:10]3)[CH2:11]2>>[O:1]=[C:2]1[C:3]2([C:12](=[O:13])[OH:14])[CH2:4][CH:5]3[CH2:6][CH:7]([CH2:8][CH:9]1[CH2:10]3)[CH2:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C12CC3CC(CC(C3)C1O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C12CC3CC(CC(C3)C1=O)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |